7-hydroxy-4-propyl-2H-chromen-2-one
Overview
Description
The compound 7-hydroxy-4-propyl-2H-chromen-2-one is a derivative of the chromen-2-one family, which is characterized by a 2H-chromen-2-one core structure with various substitutions that can significantly alter its chemical and biological properties. The chromen-2-one derivatives have been extensively studied due to their diverse range of biological activities, including antimicrobial, cytotoxic, and antioxidant properties .
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a key intermediate for several chromen-2-one derivatives, is prepared from its ethyl ester precursor using hydrazine hydrate . Another example is the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one derivatives, which were synthesized for biological screening purposes . Additionally, a novel series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized via reductive amination . These methods demonstrate the versatility in the synthetic approaches for chromen-2-one derivatives.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structure of a related compound, 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, was determined using single crystal X-ray diffraction, which revealed an orthorhombic system with specific lattice parameters and intermolecular hydrogen bonds contributing to the stability of the crystal packing .
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo various chemical reactions to form new compounds. For example, cyclo-condensation of a hydrazide derivative with pentane-2,4-dione yielded a pyrazolyl-chromen-2-one derivative . Similarly, the condensation of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones followed by cyclization with phenyl hydrazine hydrochloride led to the formation of pyrazolyl-chromen-4H-ones . These reactions highlight the reactivity of the chromen-2-one core and its potential for generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The photophysical properties of a fluorescent probe based on the chromen-2-one structure were studied, showing that the compound exhibits fluorescence with good Stoke shift values and changes in fluorescence quantum yield with solvent polarity . The thermal stability of these compounds can be assessed by thermal analysis techniques such as TGA and DTA . The crystal structure analysis provides insights into the intermolecular interactions and packing in the solid state .
Scientific Research Applications
Catalysis and Synthesis
- The compound has been used in the synthesis of warfarin and its analogues, demonstrating its utility in catalyzing Michael additions, an important reaction in organic chemistry (Alonzi et al., 2014).
Biological Activities
- It has been involved in the creation of compounds with antimicrobial and antioxidant activities. This showcases its potential in developing new therapeutic agents (Hatzade et al., 2008).
- Research has shown that derivatives of this compound exhibit significant cytotoxic and bactericidal activities, indicating potential in cancer and infection treatments (Khan et al., 2003).
Chemical Properties and Analysis
- Studies have examined its role in the design and synthesis of various chemical structures, contributing to the field of organic chemistry and drug design (Čačić et al., 2009).
- Investigations into its crystal structure provide insights into its physical and chemical properties, which are crucial for its applications in various fields (Manolov et al., 2008).
Antimicrobial Effects
- The compound has been used to synthesize new derivatives with strong antibacterial effects, highlighting its significance in antimicrobial research (Behrami & Dobroshi, 2019).
- Its derivatives have shown a broad spectrum of antimicrobial activities, suggesting its potential as a basis for developing new antimicrobial agents (Khan et al., 2004).
Antioxidant and Antibacterial Properties
- Certain derivatives have exhibited notable antibacterial and antioxidant activities, making them promising candidates for further pharmacological studies (Al-ayed, 2011).
Analgesic Activity
- Novel derivatives of this compound have shown analgesic activity, which could be important for the development of new pain management drugs (Rajesha et al., 2011).
Safety And Hazards
Future Directions
The future directions for “7-hydroxy-4-propyl-2H-chromen-2-one” and similar compounds likely involve further exploration of their synthesis methods and potential biological activities . Given the wide range of biological properties exhibited by coumarin derivatives, there is considerable potential for new discoveries and applications in the field of medicinal chemistry .
properties
IUPAC Name |
7-hydroxy-4-propylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-8-6-12(14)15-11-7-9(13)4-5-10(8)11/h4-7,13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJVOVBBBZRUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172804 | |
Record name | Coumarin, 7-hydroxy-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-4-propyl-2H-chromen-2-one | |
CAS RN |
19225-02-6 | |
Record name | 7-Hydroxy-4-propyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19225-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin, 7-hydroxy-4-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 7-hydroxy-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-4-propyl-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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